1-Acetyl-7-bromo-5-iodoindoline
Overview
Description
1-Acetyl-7-bromo-5-iodoindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-Acetyl-7-bromo-5-iodoindoline typically involves the functionalization of the indole nucleus. One common method is the electrophilic substitution reaction, where bromine and iodine are introduced to the indole ring. The acetyl group is then added through an acylation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to ensure consistency and efficiency. These methods may include continuous flow processes and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
1-Acetyl-7-bromo-5-iodoindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the removal of halogen atoms or reduction of the acetyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine or iodine atoms with other functional groups, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-7-bromo-5-iodoindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has shown potential anticancer and antiviral activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Acetyl-7-bromo-5-iodoindoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of viral replication .
Comparison with Similar Compounds
1-Acetyl-7-bromo-5-iodoindoline can be compared with other indole derivatives, such as:
1-Acetyl-5-bromo-7-nitroindoline: This compound has a nitro group instead of an iodine atom, which affects its reactivity and biological activity.
1-Acetyl-5-iodoindoline:
1-Acetyl-7-bromoindoline: Lacks the iodine atom, which may affect its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
1-(7-bromo-5-iodo-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNAKQQAJQYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646824 | |
Record name | 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-20-3 | |
Record name | 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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